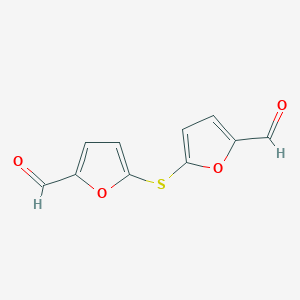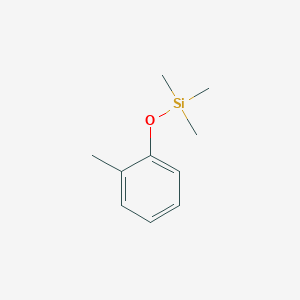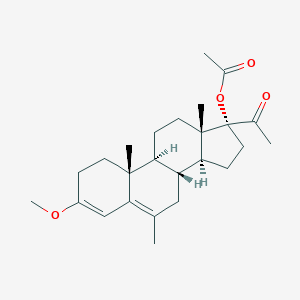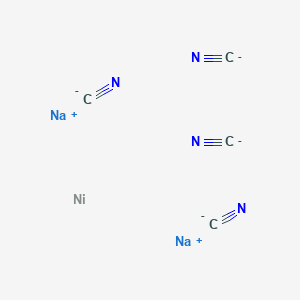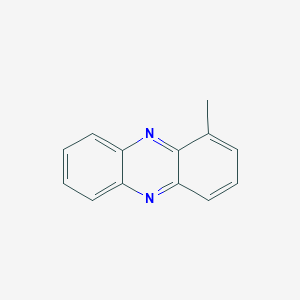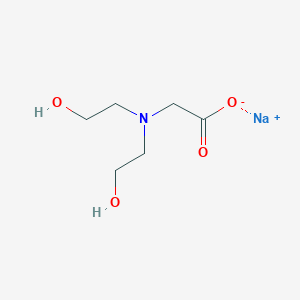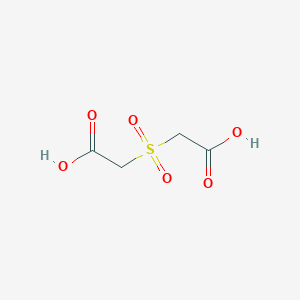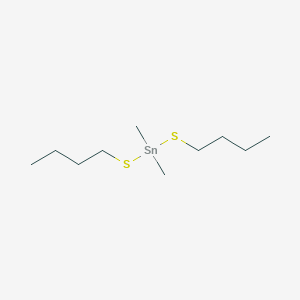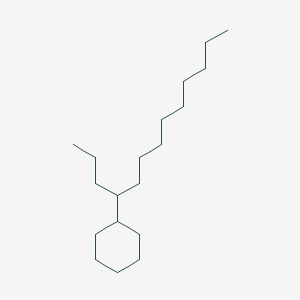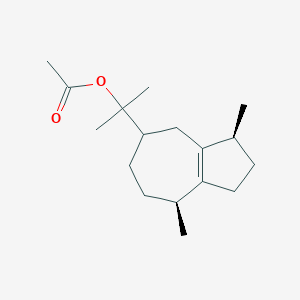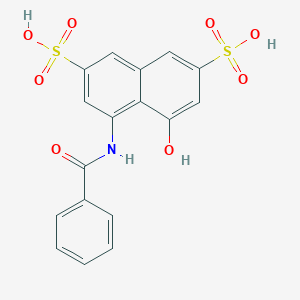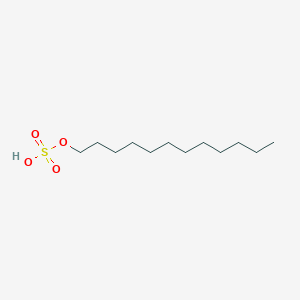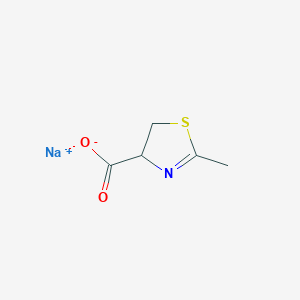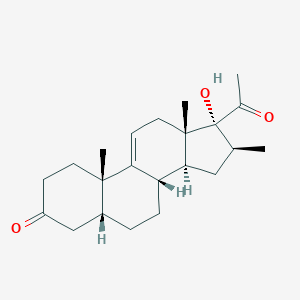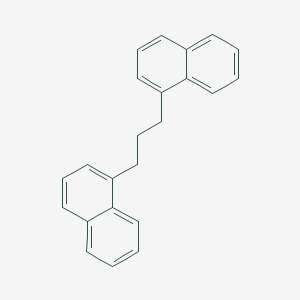
Naphthalene, 1,1'-(1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 1,3-bis(1-naphthyl)propane, is a polycyclic aromatic hydrocarbon that has been synthesized using various methods. In
Applications De Recherche Scientifique
Naphthalene, 1,1'-(1,3-propanediyl)bis- has been used in various scientific research applications. One of its most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been used in the synthesis of organic semiconductors and as a dopant in organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of naphthalene, 1,1'-(1,3-propanediyl)bis- is not well understood. However, it is believed to interact with the pi-electron systems of organic molecules, leading to changes in their electronic and optical properties. This interaction is thought to be responsible for its potential applications in organic electronics.
Effets Biochimiques Et Physiologiques
Naphthalene, 1,1'-(1,3-propanediyl)bis- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and potentially carcinogenic. Therefore, it should be handled with care in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using naphthalene, 1,1'-(1,3-propanediyl)bis- in laboratory experiments is its potential applications in organic electronics. It is also relatively easy to synthesize and manipulate in the laboratory. However, its potential toxicity and carcinogenicity should be taken into consideration when handling this compound.
Orientations Futures
There are several future directions for research on naphthalene, 1,1'-(1,3-propanediyl)bis-. One direction is to further explore its potential applications in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Another direction is to investigate its potential applications in the field of organic spintronics, where it could be used as a spin transport material. Additionally, more studies are needed to understand its mechanism of action and potential toxicity.
Conclusion
In conclusion, naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Naphthalene, 1,1'-(1,3-propanediyl)bis- can be synthesized using various methods. One of the most common methods is through the Friedel-Crafts reaction, which involves the reaction of naphthalene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Propriétés
Numéro CAS |
14564-86-4 |
|---|---|
Nom du produit |
Naphthalene, 1,1'-(1,3-propanediyl)bis- |
Formule moléculaire |
C23H20 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(3-naphthalen-1-ylpropyl)naphthalene |
InChI |
InChI=1S/C23H20/c1-3-16-22-18(8-1)10-5-12-20(22)14-7-15-21-13-6-11-19-9-2-4-17-23(19)21/h1-6,8-13,16-17H,7,14-15H2 |
Clé InChI |
ZOZXMYSUFOYSEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



